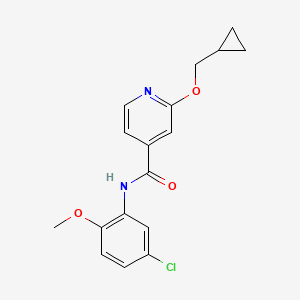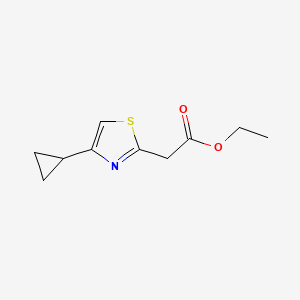![molecular formula C19H20FN3O2S B2866173 5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-87-7](/img/structure/B2866173.png)
5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring . The molecule also contains a thioether linkage (S-CH2-C6H4-F), a common functional group in organic chemistry, connecting the 2-fluorobenzyl group to the 5-position of the pyrido[2,3-d]pyrimidine core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrido[2,3-d]pyrimidine core, with various substituents attached at different positions . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the thioether linkage might be susceptible to oxidation, and the pyrimidine ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis and Antitumor Activity
The chemical compound "5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" and its derivatives have been explored for their potential applications in scientific research, particularly focusing on their synthesis and antitumor activities. Studies have highlighted the significance of pyrido[2,3-d]pyrimidine derivatives due to their potential therapeutic applications. For instance, research has demonstrated the synthesis of novel fluoro analogues of MKC442 as microbicides, showcasing potent and selective activity against various HIV-1 strains and clinical isolates, indicating their potential as antitumor agents (Loksha et al., 2014).
Heterocyclic Chemistry and Drug Design
Further exploration into the chemistry of heterocyclic compounds, such as the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, has expanded the knowledge base of potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons. These studies have not only contributed to the field of medicinal chemistry but also opened new pathways for designing drugs with enhanced stability and reduced toxicity (Osyanin et al., 2014).
Antiviral Research
The antiviral activities of related pyrimidine nucleosides have been thoroughly investigated, particularly in the context of combating herpes simplex virus (HSV) and varicella-zoster virus (VZV). Synthesis of 2'-fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil exemplifies the ongoing research efforts to discover novel antiviral agents. These compounds have shown significant potency against HSV-1, HSV-2, and VZV, highlighting the potential of pyrido[2,3-d]pyrimidine derivatives in antiviral therapy (Griengl et al., 1987).
Nonlinear Optical Properties
Research on the nonlinear optical properties of novel styryl dyes derived from pyrimidine diones indicates their promise as materials for device applications. These studies reveal the importance of pyrimidine derivatives in developing new materials with significant optical power limiting behavior, further contributing to the advancements in optical technologies (Shettigar et al., 2009).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in cell cycle arrest and can lead to apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This is because CDK2, in combination with cyclin E, is responsible for initiating DNA replication in the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, which can be particularly effective in cancer cells that divide rapidly .
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from dividing. In the context of cancer treatment, this can lead to the death of rapidly dividing cancer cells. Some compounds have shown significant cytotoxic activities against certain cell lines .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-4-7-12-10-21-17-15(18(24)23(3)19(25)22(17)2)16(12)26-11-13-8-5-6-9-14(13)20/h5-6,8-10H,4,7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYHJCRMZLWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
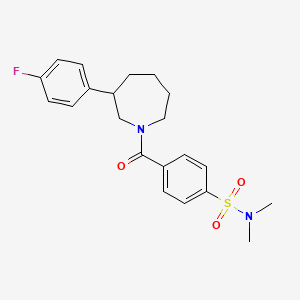
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide](/img/structure/B2866091.png)
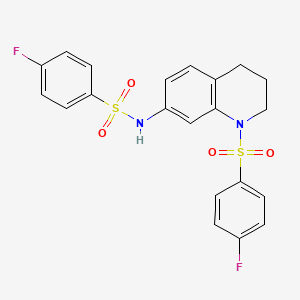
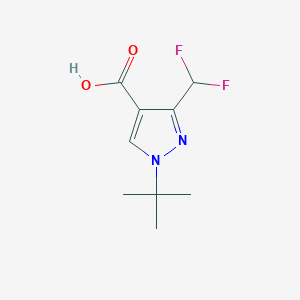
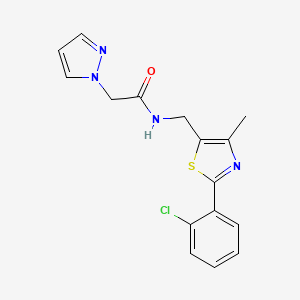
![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2866101.png)

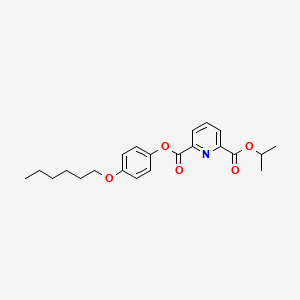
![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)

